molecular formula C12H13NO5S B5033888 2-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid

2-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No.: B5033888
M. Wt: 283.30 g/mol
InChI Key: JFPVLTFNFLIBDA-UHFFFAOYSA-N
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Description

2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid is a complex organic compound characterized by the presence of a benzodioxole ring, an amino group, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps. One common approach is the reaction of 1,3-benzodioxole-5-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as reduction and thiolation, to introduce the sulfanyl group and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxyacetic acid
  • 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethylsulfanylpropanoic acid

Uniqueness

2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid is unique due to the combination of its benzodioxole ring, amino group, and sulfanyl acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-11(5-19-6-12(15)16)13-4-8-1-2-9-10(3-8)18-7-17-9/h1-3H,4-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVLTFNFLIBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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